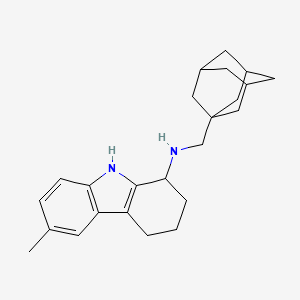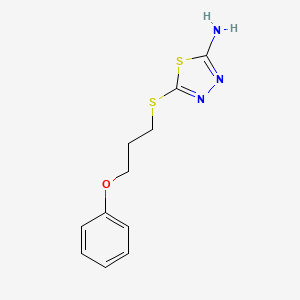
5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-phenoxypropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
5-Substituted 1,3,4-thiadiazoline-2-thiones: These compounds share a similar thiadiazole ring structure and exhibit comparable biological activities.
Phenoxypropyl derivatives: Compounds with a phenoxypropyl group attached to different heterocyclic rings.
Uniqueness
5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring and a phenoxypropyl group, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with specific molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13N3OS2 |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
5-(3-phenoxypropylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS2/c12-10-13-14-11(17-10)16-8-4-7-15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |
Clave InChI |
FEINVRJOIGDPIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCSC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


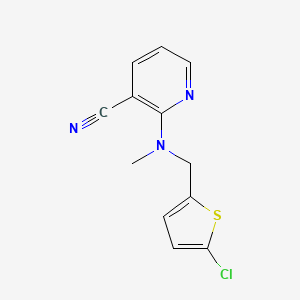
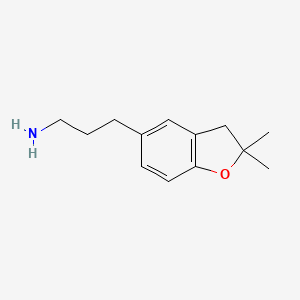
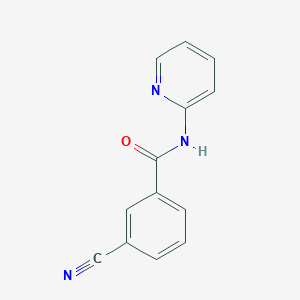
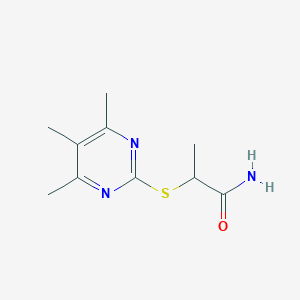
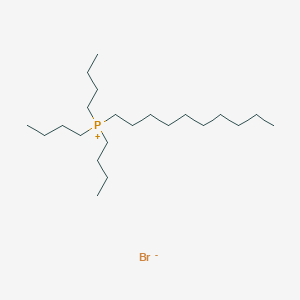

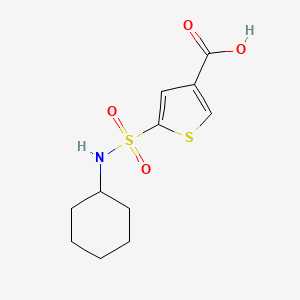

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
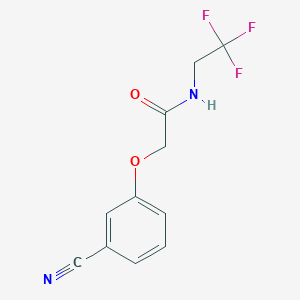
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)


